2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

Catalog No.
S785301
CAS No.
82495-75-8
M.F
C24H30ClOPSi
M. Wt
429 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium...

CAS Number

82495-75-8

Product Name

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

IUPAC Name

triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride

Molecular Formula

C24H30ClOPSi

Molecular Weight

429 g/mol

InChI

InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

NEUMNYXEDIPGJD-UHFFFAOYSA-M

SMILES

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Synthesis and Purification:

Applications in Organic Chemistry:

  • Protecting Group Chemistry

    The primary application of SEM-Cl lies in organic chemistry as a protecting group for hydroxyl (-OH) functionalities. The SEM group (trimethylsilyl ethoxymethyl) can be selectively attached to alcohols, rendering them inert to various reaction conditions. This allows for selective modification of other functional groups within the molecule. Following the desired transformation, the SEM group can be easily cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group [, ].

  • Solid-Phase Synthesis

    SEM-Cl finds use in solid-phase synthesis, a technique for creating complex molecules by stepwise addition of building blocks on a solid support. Here, the SEM group serves as a temporary protecting group for hydroxyl functionalities on solid-phase bound molecules, allowing for selective chemical modifications [].

Other Potential Applications:

While less explored compared to its use as a protecting group, research suggests SEM-Cl may have potential applications in other areas:

  • Medicinal Chemistry

    Due to its lipophilic character (fat-loving), SEM-Cl has been used to modify bioactive molecules to improve their cell penetration and membrane permeability [].

  • Material Science

    SEM-Cl has been investigated for its ability to functionalize surfaces, potentially leading to applications in sensor development and material design [].

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is a chemical compound with the molecular formula C24H30ClOPSi and a molecular weight of 429.01 g/mol. It is a white to light yellow crystalline solid, soluble in organic solvents such as dichloromethane and tetrahydrofuran, but insoluble in water. This compound is known for its stability and utility in organic synthesis, particularly as a reagent in various

  • Formation of Onium Ylide: Upon treatment with triphenylphosphine and sodium hydride, it converts to an onium ylide, which can react with aldehydes and ketones to form enol ethers. These can subsequently be hydrolyzed to yield the corresponding aldehydes .
  • Hydroxyl Protection: It serves as a hydroxyl-protecting group reagent, effectively protecting primary, secondary, and tertiary alcohols. The protecting group can be removed under specific conditions, making it versatile for complex organic synthesis .
  • Carboxylic Acid Protection: The compound can also protect carboxylic acids and secondary aromatic amines, providing stability during further functionalization .

Research indicates that 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride has potential biological applications. It has been used in the preparation of benzodecalindiones, which exhibit antitumor activity. This suggests that the compound may have implications in medicinal chemistry and drug development .

The synthesis of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with triphenylphosphine and a suitable silylating agent.
  • Reaction Conditions: The reaction is generally carried out under inert conditions to prevent moisture interference.
  • Purification: After the reaction, the product is purified through recrystallization or chromatography to obtain high purity suitable for further applications .

The primary applications of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride include:

  • Organic Synthesis: It is widely used as a protecting group in organic synthesis due to its stability and ease of removal.
  • Medicinal Chemistry: Its derivatives are explored for antitumor properties, making it relevant in pharmaceutical research.
  • Chemical Research: Utilized in various synthetic pathways requiring selective protection or modification of functional groups .

Interaction studies involving this compound primarily focus on its reactivity with various electrophiles and nucleophiles. The formation of onium ylides allows for diverse interactions with carbonyl compounds, leading to products that can be further manipulated in synthetic pathways. Additionally, studies have shown that it can interact with biological targets, indicating potential therapeutic applications .

Several compounds are structurally or functionally similar to 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(Trimethylsilyl)methoxymethyl chlorideC6H15ClOSiCommonly used hydroxyl-protecting reagent
Triphenylphosphine oxideC18H15OActs as a phosphine oxide; used in various reactions
2-(Dimethylamino)ethoxymethyltriphenylphosphonium chlorideC24H30ClNOPExhibits different reactivity patterns

Uniqueness

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride stands out due to its dual functionality as both a protective reagent and a precursor for onium ylides, making it versatile for complex organic transformations. Its application in medicinal chemistry further enhances its significance compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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